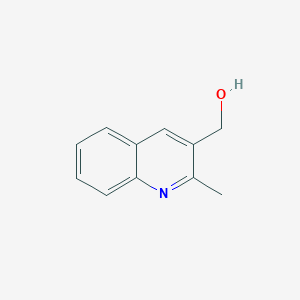
1-N,1-N-diethyl-4-N-(2-nitrophenyl)pentane-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-N,1-N-diethyl-4-N-(2-nitrophenyl)pentane-1,4-diamine is an organic compound with a complex structure that includes a diethylamino group, a pentan-2-yl chain, and a nitroaniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-N,1-N-diethyl-4-N-(2-nitrophenyl)pentane-1,4-diamine typically involves a multi-step process. One common method includes the alkylation of 2-nitroaniline with 5-(diethylamino)pentan-2-yl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-N,1-N-diethyl-4-N-(2-nitrophenyl)pentane-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents like potassium permanganate.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, acidic or basic conditions.
Substitution: Various nucleophiles, solvents like ethanol or acetone, and bases like sodium hydroxide.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitroso derivatives.
Substitution: Substituted aniline derivatives.
Applications De Recherche Scientifique
1-N,1-N-diethyl-4-N-(2-nitrophenyl)pentane-1,4-diamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 1-N,1-N-diethyl-4-N-(2-nitrophenyl)pentane-1,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[5-(diethylamino)pentan-2-yl]-5-(dimethylamino)naphthalene-1-sulfonamide: Similar structure but with a naphthalene ring.
N-[5-(diethylamino)pentan-2-yl]-2-(2-(5-nitrofuran-2-yl)vinyl)quinoline-4-carboxamide: Contains a quinoline moiety.
1-(3-benzyl-1,2,4-thiadiazol-5-yl)-N-[5-(diethylamino)pentan-2-yl]pyrrolidine-2-carboxamide: Features a thiadiazole ring.
Uniqueness
1-N,1-N-diethyl-4-N-(2-nitrophenyl)pentane-1,4-diamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
5424-65-7 |
|---|---|
Formule moléculaire |
C15H25N3O2 |
Poids moléculaire |
279.38 g/mol |
Nom IUPAC |
1-N,1-N-diethyl-4-N-(2-nitrophenyl)pentane-1,4-diamine |
InChI |
InChI=1S/C15H25N3O2/c1-4-17(5-2)12-8-9-13(3)16-14-10-6-7-11-15(14)18(19)20/h6-7,10-11,13,16H,4-5,8-9,12H2,1-3H3 |
Clé InChI |
SRDKDJVJMOOKFK-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCC(C)NC1=CC=CC=C1[N+](=O)[O-] |
SMILES canonique |
CCN(CC)CCCC(C)NC1=CC=CC=C1[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-benzyl-N'-[(E)-(2-chlorophenyl)methylideneamino]oxamide](/img/structure/B1656709.png)

![2-hydroxy-N-[(E)-(4-prop-2-enoxyphenyl)methylideneamino]acetamide](/img/structure/B1656715.png)
![N'-Benzoyl-2-methylbicyclo[2.2.1]hept-5-ene-2-carbohydrazide](/img/structure/B1656716.png)
![7-(4-Fluorophenyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B1656718.png)
![Ethyl 2-[(E)-[3-hydroxy-2-(4-methoxyphenyl)-1-oxoisoquinolin-4-yl]methylideneamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B1656719.png)

![2-[4-[(2-methylphenyl)sulfamoyl]phenoxy]-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B1656722.png)
![N-(4-fluorophenyl)-2-[[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B1656724.png)
![[2-[2-Chloro-5-(trifluoromethyl)anilino]-2-oxoethyl] 1,4-dihydroxynaphthalene-2-carboxylate](/img/structure/B1656725.png)



![4-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]benzonitrile](/img/structure/B1656730.png)
